molecular formula C17H37NO9 B605448 Aminooxy-PEG8-methane HCl salt CAS No. 2055024-52-5

Aminooxy-PEG8-methane HCl salt

Cat. No.: B605448
CAS No.: 2055024-52-5
M. Wt: 399.48
InChI Key: XKXIFMRAUATMHK-UHFFFAOYSA-N
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Description

Aminooxy-PEG8-methane HCl salt is a polyethylene glycol (PEG) derivative that contains an aminooxy group and a methane group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds or with reductants to form hydroxylamine linkages .

Biochemical Analysis

Biochemical Properties

The aminooxy group in Aminooxy-PEG8-methane HCl salt can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This property allows it to interact with various biomolecules, such as enzymes and proteins, that contain aldehyde groups.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with aldehyde groups present in biomolecules . This reaction forms an oxime bond, or a hydroxylamine linkage if a reductant is used . This allows it to bind to and potentially influence the function of these biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxy-PEG8-methane HCl salt is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and methane groups. The specific synthetic routes and reaction conditions are proprietary and often vary between manufacturers.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, with options for custom synthesis and bulk production .

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG8-methane HCl salt primarily undergoes bioconjugation reactions. The aminooxy group reacts with carbonyl-bearing biomolecules (such as ketones and aldehydes) to form oxime bonds. This reaction is chemoselective and hydrolytically stable, making it a popular choice for bioconjugation .

Common Reagents and Conditions

    Reagents: Aldehydes, ketones, reductants.

    Conditions: Typically carried out in aqueous media at room temperature. .

Major Products

The major products formed from these reactions are oxime bonds or hydroxylamine linkages, depending on the presence of a reductant .

Comparison with Similar Compounds

Similar Compounds

  • Aminooxy-PEG4-methane HCl salt
  • Aminooxy-PEG12-methane HCl salt
  • Aminooxy-PEG24-methane HCl salt

Uniqueness

Aminooxy-PEG8-methane HCl salt is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility in aqueous media and efficient bioconjugation .

Properties

IUPAC Name

O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO9/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXIFMRAUATMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189652
Record name Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055024-52-5
Record name Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-3,6,9,12,15,18,21,24-octaoxapentacos-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG8-methane HCl salt
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